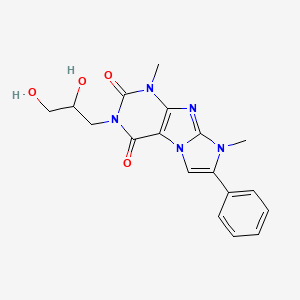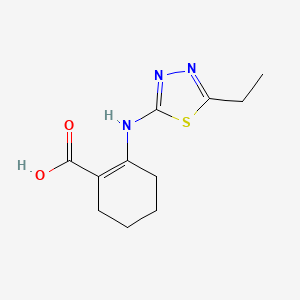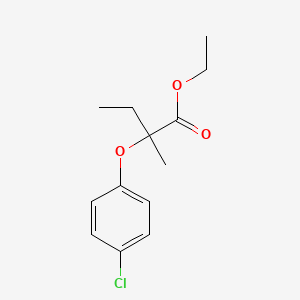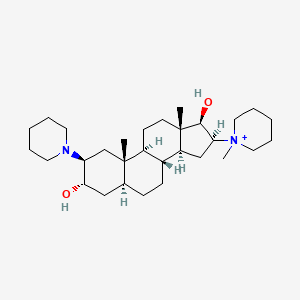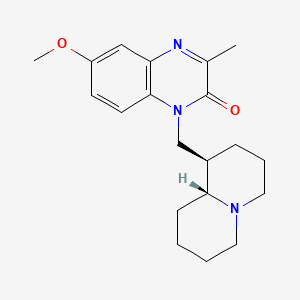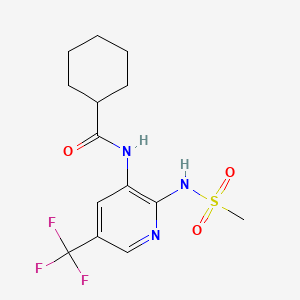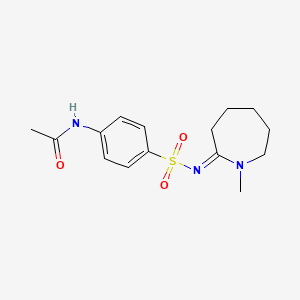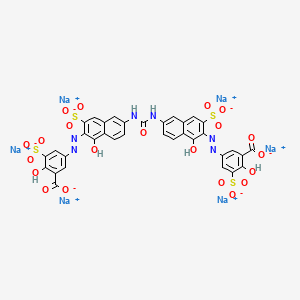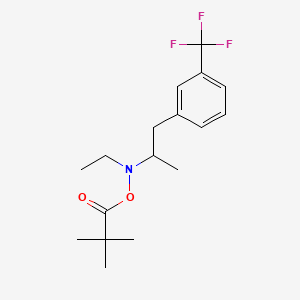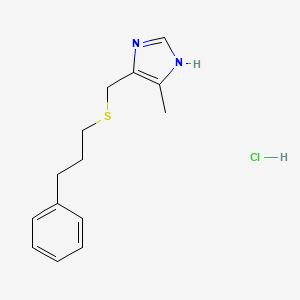
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methyl-5-(((3-phenylpropyl)thio)methyl)-1H-imidazole with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-: The base compound without the hydrochloride group.
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, sulfate: A similar compound with a sulfate group instead of hydrochloride.
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, nitrate: A similar compound with a nitrate group instead of hydrochloride.
Uniqueness
1H-Imidazole, 4-methyl-5-(((3-phenylpropyl)thio)methyl)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride group can influence its solubility, stability, and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
131028-61-0 |
|---|---|
Fórmula molecular |
C14H19ClN2S |
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
5-methyl-4-(3-phenylpropylsulfanylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H18N2S.ClH/c1-12-14(16-11-15-12)10-17-9-5-8-13-6-3-2-4-7-13;/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16);1H |
Clave InChI |
NKRCWRHADQWVMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CSCCCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



